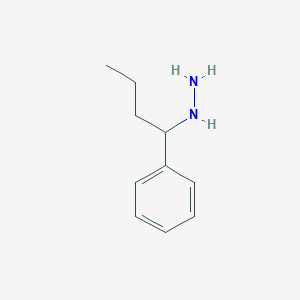![molecular formula C17H26N4O2 B8599176 tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: This step may involve cyclization reactions using suitable reagents and conditions.
Protection and Deprotection: The t-butoxycarbonyl group is often used as a protecting group for amines and can be introduced using t-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Dihydropyrimidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate would depend on its specific biological target. Generally, compounds with pyrimidine and piperidine moieties can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The allyl group may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-(Pyrimidin-2-yl)-N-(methyl)amino)-1-t-butoxycarbonyl-piperidine
- 4-(N-(Pyrimidin-2-yl)-N-(ethyl)amino)-1-t-butoxycarbonyl-piperidine
- 4-(N-(Pyrimidin-2-yl)-N-(propyl)amino)-1-t-butoxycarbonyl-piperidine
Uniqueness
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to its methyl, ethyl, or propyl analogs. The allyl group may enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C17H26N4O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-5-11-21(15-18-9-6-10-19-15)14-7-12-20(13-8-14)16(22)23-17(2,3)4/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3 |
Clé InChI |
KNIVTHCZNFURIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C2=NC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)
![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)





